molecular formula C15H29Br B14475508 1-(Bromomethyl)-4-octylcyclohexane CAS No. 71458-17-8

1-(Bromomethyl)-4-octylcyclohexane

Cat. No.: B14475508
CAS No.: 71458-17-8
M. Wt: 289.29 g/mol
InChI Key: RTAXQTXEQYCDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-4-octylcyclohexane is a brominated cyclohexane derivative featuring a bromomethyl (-CH2Br) group and a linear octyl (C8H17) substituent at the 1- and 4-positions of the cyclohexane ring, respectively. The bromomethyl group is highly reactive, enabling participation in nucleophilic substitution (e.g., SN2) or coupling reactions, while the octyl chain confers lipophilicity, making it suitable for applications requiring hydrophobic interactions .

The compound’s molecular formula is inferred as C15H29Br, with a molecular weight of approximately 293.3 g/mol (calculated). Its synthesis likely follows methods analogous to those for related bromomethylated cyclohexanes, such as alkylation of cyclohexane precursors or bromination of methyl-substituted derivatives .

Properties

CAS No.

71458-17-8

Molecular Formula

C15H29Br

Molecular Weight

289.29 g/mol

IUPAC Name

1-(bromomethyl)-4-octylcyclohexane

InChI

InChI=1S/C15H29Br/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h14-15H,2-13H2,1H3

InChI Key

RTAXQTXEQYCDRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCC(CC1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-octylcyclohexane can be synthesized through a multi-step process involving the bromination of 4-octylcyclohexane. The bromination reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator . The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactors where the reaction parameters are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-octylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation intermediate that is then attacked by a nucleophile . In radical reactions, the bromine atom forms a radical that can participate in further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Bromomethyl)-4-octylcyclohexane with structurally related bromomethyl cyclohexane derivatives, highlighting substituent effects on reactivity, physical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Reactivity Notes Applications References
This compound Not Available C15H29Br ~293.3 Octyl (C8H17) SN2 reactions hindered by steric bulk; high lipophilicity Surfactants, lipid-based drug carriers Inferred
1-(Bromomethyl)-4-ethylcyclohexane 1516772-83-0 C9H17Br 205.14 Ethyl (C2H5) Faster SN2 due to smaller substituent; moderate volatility Intermediate in organic synthesis
1-(Bromomethyl)-4-methoxycyclohexane 141604-51-5 C8H15BrO 207.11 Methoxy (OCH3) Polar substituent enhances solubility in polar solvents; potential H-bonding Pharmaceutical intermediates (e.g., nicotinic receptor ligands)
1-(Bromomethyl)-1-methanesulfonylcyclohexane 1909336-04-4 C8H15BrO2S 255.17 Methanesulfonyl (SO2CH3) Electron-withdrawing group increases electrophilicity of bromomethyl Drug candidate synthesis, material science
4-(Bromomethyl)benzaldehyde 51359-78-5 C8H7BrO 199.05 Aldehyde (CHO) Reactive aldehyde group enables condensation reactions Crosslinking agent, polymer chemistry

Key Observations:

Substituent Effects on Reactivity :

  • Octyl vs. Ethyl : The octyl chain in this compound introduces steric hindrance, slowing SN2 reactions compared to the ethyl analog . However, its hydrophobicity makes it advantageous for lipid membrane studies or surfactant formulations.
  • Methoxy vs. Methanesulfonyl : Electron-donating groups (e.g., methoxy) increase solubility in polar solvents, whereas electron-withdrawing groups (e.g., methanesulfonyl) enhance electrophilicity, accelerating reactions with nucleophiles .

Applications :

  • Pharmaceuticals : Methoxy and methanesulfonyl derivatives are used in drug synthesis, particularly for targeting receptors like α4β2 nicotinic acetylcholine receptors (Ki = 0.78–2.5 nM) .
  • Material Science : Aldehyde-functionalized analogs (e.g., 4-(Bromomethyl)benzaldehyde) serve as crosslinkers in polymer chemistry .

The octyl derivative’s lower volatility may reduce inhalation hazards compared to smaller analogs like the ethyl variant .

Notes

Synthetic Pathways : Synthesis likely involves bromination of 4-octylmethylcyclohexane or alkylation of bromomethylcyclohexane precursors, as seen in methods for related molecules .

Substituent-Driven Design : The choice of substituent (e.g., octyl for hydrophobicity, methoxy for polarity) allows tailored applications in pharmaceuticals, materials, and industrial chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.